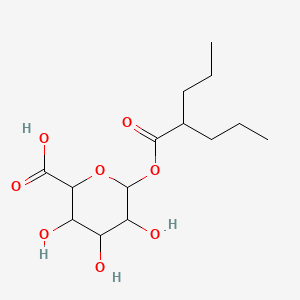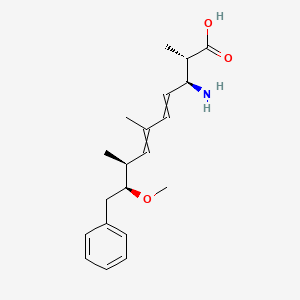
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is an unusual amino acid that is a key structural component of several cyanobacterial toxins, including microcystins and nodularins . These toxins are produced by cyanobacteria, commonly found in eutrophic water systems, and are known for their potent hepatotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid involves multiple steps. One notable method includes the construction of the target molecule in 13 steps with an overall yield of 40% . This process is highlighted by a novel one-pot transformation from an isoxazolidin-5-one intermediate to the final product, which can also be used to form beta-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above provides a foundation for potential scale-up processes in an industrial setting.
化学反应分析
Types of Reactions
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid has several scientific research applications:
作用机制
The mechanism of action of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is primarily related to its role in cyanobacterial toxins. These toxins inhibit protein phosphatases 1 and 2A (PP1 and PP2A) in eukaryotic cells, leading to altered phosphorylation of cellular proteins and subsequent cell death . The compound interacts with target proteins through its unique structural features, contributing to the overall toxicity of the cyanobacterial toxins .
相似化合物的比较
Similar Compounds
Nodularins: Cyclic pentapeptides that also contain this amino acid and share similar toxicological properties with microcystins.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which are critical for the biological activity of cyanobacterial toxins. Its presence in both microcystins and nodularins highlights its importance in the toxicity and ecological impact of these compounds .
属性
分子式 |
C20H29NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/t15-,16-,18-,19-/m0/s1 |
InChI 键 |
HJVCHYDYCYBBQX-CAMMJAKZSA-N |
手性 SMILES |
C[C@@H](C=C(C)C=C[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |
规范 SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


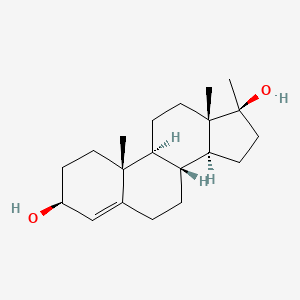

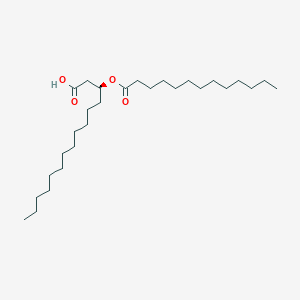
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
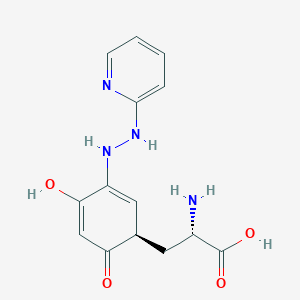
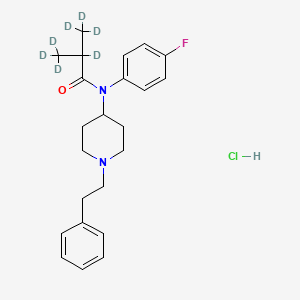
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
